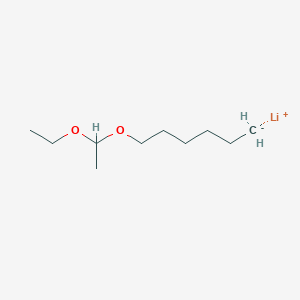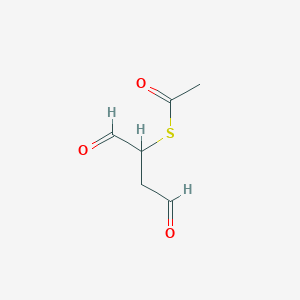
S-(1,4-Dioxobutan-2-yl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1,4-Dioxobutan-2-yl) ethanethioate: is a chemical compound with the molecular formula C6H8O4S. It is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(1,4-Dioxobutan-2-yl) ethanethioate typically involves the reaction of 1,4-dioxobutane-2-thiol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester product. The reaction can be represented as follows:
1,4-Dioxobutane-2-thiol+Acetic Anhydride→S-(1,4-Dioxobutan-2-yl) ethanethioate+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: S-(1,4-Dioxobutan-2-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thioester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioesters with different substituents.
Applications De Recherche Scientifique
Chemistry: S-(1,4-Dioxobutan-2-yl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving thioesters. It is also used in the synthesis of biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of S-(1,4-Dioxobutan-2-yl) ethanethioate involves its interaction with specific molecular targets. The thioester group is reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of the target enzyme or protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- S-(1,4-Dimethoxy-1,4-dioxobutan-2-yl) ethanethioate
- S-(1,4-Diethoxy-1,4-dioxobutan-2-yl) ethanethioate
Comparison: S-(1,4-Dioxobutan-2-yl) ethanethioate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. The presence of the dioxobutan-2-yl group imparts distinct chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
53670-55-6 |
|---|---|
Formule moléculaire |
C6H8O3S |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
S-(1,4-dioxobutan-2-yl) ethanethioate |
InChI |
InChI=1S/C6H8O3S/c1-5(9)10-6(4-8)2-3-7/h3-4,6H,2H2,1H3 |
Clé InChI |
JLGYECHCSFQVJW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC(CC=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)
![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)


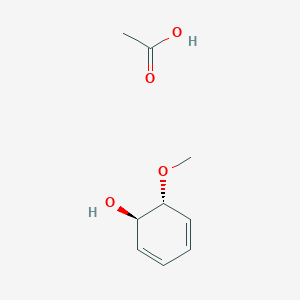
![2,4-Dihydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14638110.png)
![Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-](/img/structure/B14638112.png)
![N,N'-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14638120.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-](/img/structure/B14638125.png)
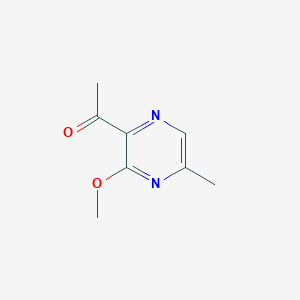
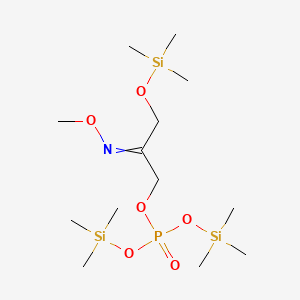
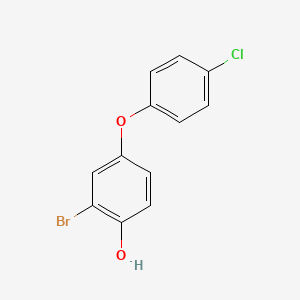
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)
